N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide (also known by its systematic name: 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-methoxyphenyl)methanamine) is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 285.34 g/mol
MDL Number: MOL File
This compound combines elements from different chemical families, making it intriguing for both synthetic chemists and researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves several steps. While I don’t have specific synthetic details, it likely includes reactions such as amide formation, thiazole ring construction, and benzodioxepin formation.
Industrial Production:: Industrial-scale production methods may vary, but they likely optimize yield, cost, and safety. Collaboration between organic chemists and process engineers ensures efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Reactions::
Amide Formation: The compound contains an amide functional group, suggesting reactions with carboxylic acids and amines.
Thiazole Ring Formation: The thiazole ring is formed through cyclization reactions.
Benzodioxepin Formation: The benzodioxepin moiety is likely synthesized via multistep processes.
Amide Formation: Carboxylic acids (e.g., acetic acid) and amines (e.g., methylamine).
Thiazole Ring Formation: Thioamides, cyclization agents (e.g., phosphorus oxychloride).
Benzodioxepin Formation: Phenols, aldehydes, and cyclization catalysts.
Major Products:: The compound itself is a significant product, but intermediates during synthesis are also essential.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: As a building block for functional materials.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes) and modulating cellular processes. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers would compare it with related molecules in terms of structure, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C21H20N2O4S |
---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H20N2O4S/c1-13-19(28-21(22-13)14-4-7-16(25-2)8-5-14)20(24)23-15-6-9-17-18(12-15)27-11-3-10-26-17/h4-9,12H,3,10-11H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
DOBZLVXDBBMBFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.